3CPLro-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

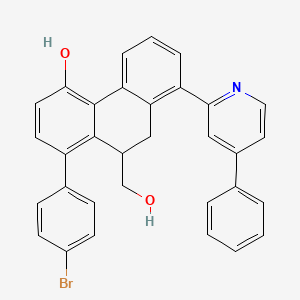

Molecular Formula |

C32H24BrNO2 |

|---|---|

Molecular Weight |

534.4 g/mol |

IUPAC Name |

1-(4-bromophenyl)-10-(hydroxymethyl)-8-(4-phenyl-2-pyridinyl)-9,10-dihydrophenanthren-4-ol |

InChI |

InChI=1S/C32H24BrNO2/c33-24-11-9-21(10-12-24)25-13-14-30(36)32-27-8-4-7-26(28(27)17-23(19-35)31(25)32)29-18-22(15-16-34-29)20-5-2-1-3-6-20/h1-16,18,23,35-36H,17,19H2 |

InChI Key |

QREMQPVDTOTTLU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(C=CC(=C2C3=CC=CC(=C31)C4=NC=CC(=C4)C5=CC=CC=C5)O)C6=CC=C(C=C6)Br)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of 3CPLro-IN-2 Against SARS-CoV-2 3CLpro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 3CPLro-IN-2, a potent, non-covalent inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro). This document details the inhibitory kinetics, binding interactions, and metabolic stability of this compound, supported by data from in vitro assays and molecular modeling studies.

Executive Summary

This compound, also identified as compound C1, is a novel, orally active 9,10-dihydrophenanthrene derivative that has demonstrated significant inhibitory activity against the SARS-CoV-2 3CLpro. The 3CLpro enzyme is a critical component in the viral replication cycle, making it a prime target for antiviral therapeutics. This compound exhibits a mixed-inhibition mechanism, suggesting a complex interaction with the enzyme that involves binding to both the free enzyme and the enzyme-substrate complex. This guide consolidates the available quantitative data, experimental methodologies, and structural interaction models to provide a thorough understanding of this compound's mode of action.

Quantitative Data Summary

The inhibitory potency and kinetic parameters of this compound against SARS-CoV-2 3CLpro have been determined through rigorous in vitro assays. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 3CLpro [1]

| Compound | IC50 (μM) | Ki (μM) | Inhibition Type |

| This compound (C1) | 1.55 ± 0.21 | 6.09 | Mixed |

Table 2: In Vitro Metabolic Stability of this compound [1]

| Biological Matrix | Incubation Time (min) | Remaining Compound (%) |

| Simulated Gastric Fluid | 120 | >99 |

| Simulated Intestinal Fluid | 120 | >99 |

| Human Plasma | 120 | >99 |

| Human Liver Microsomes | 60 | 95.3 |

Mechanism of Action

This compound functions as a non-peptidomimetic and non-covalent inhibitor of the SARS-CoV-2 3CLpro.[1] Enzyme kinetic studies have revealed that this compound acts through a mixed-inhibition mechanism.[1] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities, thereby interfering with both substrate binding and catalysis.

Molecular Interactions

Molecular docking simulations have provided insights into the binding mode of this compound within the SARS-CoV-2 3CLpro.[1] The simulations suggest that this compound binds at the dimer interface and the substrate-binding pocket of the enzyme. A key interaction involves the hydroxymethyl group of this compound forming a hydrogen bond with the amino acid residue Gln189.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay used to determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate: (Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

-

Test compound (this compound) dissolved in DMSO

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound solution to the assay buffer.

-

Add the SARS-CoV-2 3CLpro enzyme to each well and incubate for a specified period at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately measure the fluorescence intensity (excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

-

The rate of substrate cleavage is determined by the increase in fluorescence over time.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Enzyme Kinetic Analysis

This protocol outlines the procedure for determining the inhibition kinetics of this compound against SARS-CoV-2 3CLpro.

Procedure:

-

Perform the FRET-based inhibition assay as described above with varying concentrations of both the FRET substrate and the inhibitor (this compound).

-

Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Analyze the data using Lineweaver-Burk plots (a plot of 1/velocity against 1/[substrate]) for each inhibitor concentration.

-

The pattern of the intersecting lines on the Lineweaver-Burk plot indicates the type of inhibition (e.g., competitive, non-competitive, or mixed). For mixed inhibition, the lines will intersect at a point other than the y-axis.

-

The inhibition constant (Ki) can be determined by further analysis of the kinetic data.

In Vitro Metabolic Stability Assay

This protocol details the assessment of the metabolic stability of this compound in simulated gastric and intestinal fluids, human plasma, and human liver microsomes.

Materials:

-

Simulated Gastric Fluid (SGF)

-

Simulated Intestinal Fluid (SIF)

-

Human Plasma

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (for HLM assay)

-

Test compound (this compound)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Incubate this compound at a final concentration of 1 µM in SGF, SIF, and human plasma at 37°C for up to 120 minutes.

-

For the HLM assay, incubate this compound (1 µM) with HLMs (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

-

Initiate the metabolic reaction in the HLM assay by adding an NADPH regenerating system.

-

At various time points (e.g., 0, 15, 30, 60 minutes for HLMs; 0 and 120 minutes for other matrices), take aliquots of the reaction mixture.

-

Terminate the reaction by adding cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

-

Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

Molecular Docking Simulation

This protocol provides a general workflow for performing molecular docking simulations to predict the binding mode of this compound with SARS-CoV-2 3CLpro.

Software and Tools:

-

Molecular modeling software (e.g., AutoDock, Glide, MOE)

-

Protein Data Bank (PDB) for the crystal structure of SARS-CoV-2 3CLpro

-

Ligand preparation software (e.g., ChemDraw, MarvinSketch)

Procedure:

-

Protein Preparation:

-

Obtain the 3D crystal structure of SARS-CoV-2 3CLpro from the PDB.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Define the binding site based on the co-crystallized ligand or known active site residues.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Run the docking algorithm to predict the binding poses of this compound within the defined binding site of the protein.

-

The docking program will score and rank the different binding poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses to analyze the interactions between the ligand and the protein.

-

Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows described in this guide.

References

The Discovery and Synthesis of 3CPLro-IN-2: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and characterization of 3CPLro-IN-2, a potent, orally active inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro). 3CLpro is a viral enzyme essential for the replication of SARS-CoV-2, making it a prime target for antiviral therapeutics. This compound, also referred to as compound C1 in foundational research, emerged from a study focused on 9,10-dihydrophenanthrene derivatives as non-peptidomimetic and non-covalent inhibitors of this critical viral protease.[1][2][3]

Discovery and Quantitative Bioactivity

This compound was identified through the screening of a series of 9,10-dihydrophenanthrene derivatives. The inhibitory activities of these compounds against SARS-CoV-2 3CLpro were evaluated using a fluorescence resonance energy transfer (FRET) assay.[2] Among the synthesized compounds, this compound (C1) demonstrated the most potent inhibition.[1] Further enzymatic kinetic studies revealed that this compound inhibits SARS-CoV-2 3CLpro in a mixed-inhibition manner.

The key quantitative data for this compound and a selection of other derivatives from the discovery study are summarized in the table below.

| Compound ID | Structure | R¹ | R² | R³ | IC₅₀ (μM) against SARS-CoV-2 3CLpro |

| C1 | 9,10-dihydrophenanthrene | Cyclohexyl | H | COOH | 1.55 ± 0.21 |

| C2 | 9,10-dihydrophenanthrene | 4-Bromophenyl | H | COOH | 1.81 ± 0.17 |

| C3 | 9,10-dihydrophenanthrene | 4-Chlorophenyl | H | COOH | 2.03 ± 0.25 |

| C4 | 9,10-dihydrophenanthrene | 4-Fluorophenyl | H | COOH | 2.26 ± 0.19 |

| C5 | 9,10-dihydrophenanthrene | Phenyl | H | COOH | 2.89 ± 0.31 |

| C6 | 9,10-dihydrophenanthrene | 4-Methylphenyl | H | COOH | 3.12 ± 0.28 |

| C7 | 9,10-dihydrophenanthrene | 4-Methoxyphenyl | H | COOH | 3.57 ± 0.33 |

Data compiled from Zhang JW, et al. Eur J Med Chem. 2022;228:114030.

Experimental Protocols

Synthesis of this compound (C1)

The synthesis of this compound is achieved through a multi-step process that involves the creation of intermediate compounds. The core of the synthesis is a one-pot reaction utilizing rhodium (III)-catalyzed C-H activation and a relay Diels-Alder reaction to construct the 9,10-dihydrophenanthrene scaffold. This is followed by hydrolysis to yield the final carboxylic acid product.

Step 1: Synthesis of Intermediate B2

The synthesis of the ester intermediate (B2) is accomplished via a one-pot domino reaction.

-

Reactants : Cyclohexadienone-containing 1,6-enyne (compound 17), 2-arylazaarene (compound 18, where the aryl group corresponds to the desired R¹ substituent, in this case, cyclohexyl).

-

Catalyst and Reagents : Rhodium (III) catalyst.

-

Process : The reaction proceeds through a sequence of C-H activation, protonation of the alkenyl-Rh intermediate, an intramolecular Diels-Alder reaction, alkene isomerization, and subsequent ring-opening aromatization and acetylation. This efficient one-pot method allows for the construction of the complex 9,10-dihydrophenanthrene core.

Step 2: Hydrolysis to this compound (C1)

The final step is the hydrolysis of the ester intermediate to the carboxylic acid.

-

Reactant : Intermediate B2.

-

Reagents : 1 M Sodium Hydroxide (NaOH) solution and Methanol (CH₃OH).

-

Process : The ester group of intermediate B2 is hydrolyzed under basic conditions to yield the final product, this compound (C1).

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

The inhibitory activity of this compound was determined using a Fluorescence Resonance Energy Transfer (FRET) assay. This method measures the cleavage of a fluorogenic peptide substrate by the 3CLpro enzyme.

-

Enzyme : Recombinant SARS-CoV-2 3CLpro.

-

Substrate : A synthetic FRET peptide containing a fluorophore and a quencher, such as Abz-SAVLQSGFRK-Dnp or (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2.

-

Assay Buffer : Typically contains Tris-HCl, NaCl, and EDTA at a physiological pH.

-

Procedure :

-

The 3CLpro enzyme is pre-incubated with various concentrations of the test compound (this compound) in a 96-well plate.

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths (e.g., excitation at 320-340 nm and emission at 425-490 nm).

-

In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

-

The presence of an effective inhibitor like this compound prevents substrate cleavage, leading to a lower fluorescence signal.

-

The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Enzyme Kinetics Assay

The mechanism of inhibition was determined through enzyme kinetic studies.

-

Procedure :

-

The initial reaction rates of 3CLpro are measured at various concentrations of the FRET substrate in the presence of different fixed concentrations of this compound.

-

The data are plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

-

For mixed-type inhibition, the lines on the Lineweaver-Burk plot will intersect at a point to the left of the y-axis, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

-

Visualizations

SARS-CoV-2 3CLpro Catalytic Mechanism

The following diagram illustrates the catalytic mechanism of SARS-CoV-2 3CLpro, which involves a cysteine-histidine catalytic dyad.

References

- 1. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

3CPLro-IN-2 (Compound C1): A Technical Guide to a Novel SARS-CoV-2 3CLpro Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3CPLro-IN-2 (also referred to as compound C1), a potent, orally active, non-peptidomimetic, and non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3-chymotrypsin-like protease (3CLpro). Discovered from a series of 9,10-dihydrophenanthrene derivatives, this small molecule presents a promising scaffold for the development of therapeutics against COVID-19.[1][2][3]

Core Compound Data

| Parameter | Value | Reference |

| Compound Name | This compound (C1) | [1] |

| Chemical Class | 9,10-Dihydrophenanthrene derivative | [1] |

| Target | SARS-CoV-2 3CLpro (Main Protease/Mpro) | |

| Inhibition Type | Mixed-inhibition | |

| IC50 (SARS-CoV-2 3CLpro) | 1.55 ± 0.21 µM | |

| Ki | 6.09 µM |

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of SARS-CoV-2 3CLpro, a cysteine protease essential for the replication of the virus. This enzyme is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins. By inhibiting 3CLpro, this compound disrupts the viral life cycle. Enzyme kinetics studies have revealed that this compound acts as a mixed-type inhibitor, suggesting that it can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking simulations indicate that the compound binds at the dimer interface and the substrate-binding pocket of the 3CLpro.

Experimental Protocols

SARS-CoV-2 3CLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines the method used to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro. The assay is based on the principle of FRET, where the cleavage of a fluorogenic substrate by the enzyme results in a detectable change in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate: Dabcyl-KTSAVLQ-SGFRKME-Edans

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

-

Test compound (this compound) dissolved in DMSO

-

384-well plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of the FRET substrate in the assay buffer to a final concentration of 25 µM.

-

Prepare serial dilutions of the test compound (this compound) in DMSO and then dilute in assay buffer.

-

Add the test compound solutions to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

-

Add the FRET substrate solution to all wells.

-

Initiate the enzymatic reaction by adding recombinant SARS-CoV-2 3CLpro to each well to a final concentration of 15 nM.

-

Incubate the plate at 23°C for 60 minutes.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value by fitting the dose-response curve using a suitable four-parameter logistic model.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol details the procedure to assess the metabolic stability of this compound in human liver microsomes, providing an indication of its potential for hepatic clearance.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound (this compound)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an internal standard

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Thaw the human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.

-

Prepare a working solution of the test compound (this compound) at a final concentration of 1 µM in the phosphate buffer.

-

In a 96-well plate, combine the microsomal solution and the test compound solution.

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add phosphate buffer instead of the NADPH system.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound (this compound) in each sample using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Visualizations

Caption: Inhibition of SARS-CoV-2 Replication by this compound.

Caption: Workflow for the 3CLpro FRET-based Inhibition Assay.

Caption: Simplified Representation of a Mixed-Inhibition Mechanism.

References

- 1. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Understanding the Binding Affinity of 3CPLro-IN-2 to SARS-CoV-2 3CLpro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the non-covalent, non-peptidomimetic inhibitor 3CPLro-IN-2 to the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), a critical enzyme in the viral replication cycle. The data and methodologies presented are derived from the foundational study by Zhang JW, et al. (2022), which identified this compound (also referred to as compound C1) as a potent inhibitor of this key therapeutic target.

Quantitative Binding Affinity Data

The inhibitory potency of this compound against SARS-CoV-2 3CLpro has been quantified through rigorous enzymatic assays. The key binding parameters are summarized in the table below, providing a clear basis for comparison and further development.

| Parameter | Value (μM) | Description |

| IC50 | 1.55 ± 0.21 | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the 3CLpro enzymatic activity. |

| Ki | 6.09 | The inhibition constant, representing the equilibrium constant for the dissociation of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity. |

Data sourced from Zhang JW, et al. Eur J Med Chem. 2022.[1][2][3]

Mechanism of Inhibition

Further kinetic studies have revealed that this compound inhibits SARS-CoV-2 3CLpro through a mixed-inhibition manner .[1][2] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Experimental Protocols

The determination of the binding affinity parameters for this compound was achieved through a well-established in vitro enzymatic assay. The detailed methodologies are provided below to ensure reproducibility and facilitate further research.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

A fluorescence resonance energy transfer (FRET) assay was employed to measure the enzymatic activity of SARS-CoV-2 3CLpro and assess the inhibitory potential of this compound.

Materials:

-

Enzyme: Recombinant SARS-CoV-2 3CLpro

-

Substrate: A specific fluorogenic peptide substrate that is cleaved by 3CLpro.

-

Inhibitor: this compound (Compound C1)

-

Assay Buffer: Specific buffer conditions to maintain optimal enzyme activity.

-

Control: A known inhibitor for comparison (e.g., GC376).

Protocol:

-

Preparation: All reagents are brought to the appropriate temperature and diluted to their final concentrations in the assay buffer.

-

Enzyme and Inhibitor Incubation: A solution of SARS-CoV-2 3CLpro is pre-incubated with varying concentrations of this compound (or control compounds) in a 96-well plate. This allows for the binding of the inhibitor to the enzyme to reach equilibrium.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the FRET-based substrate to the enzyme-inhibitor mixture.

-

Signal Detection: The fluorescence signal is monitored over time using a plate reader. Cleavage of the substrate by 3CLpro separates the FRET pair, leading to an increase in fluorescence emission at a specific wavelength.

-

Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition for each concentration of this compound is determined by comparing the reaction velocity to that of a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response curve using a suitable nonlinear regression model.

Enzyme Kinetics for Ki Determination

To elucidate the mechanism of inhibition and determine the Ki value, further kinetic experiments were conducted.

Protocol:

-

Varying Substrate and Inhibitor Concentrations: The enzymatic assay is performed with multiple, fixed concentrations of the inhibitor (this compound) while varying the concentration of the FRET substrate.

-

Data Collection: For each inhibitor concentration, the initial reaction velocities are measured across the range of substrate concentrations.

-

Data Analysis: The data are plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the resulting lines for different inhibitor concentrations reveals the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For mixed inhibition, the lines will intersect at a point other than on the y-axis or x-axis. The Ki value is then calculated from the slopes and intercepts of these lines.

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the F-based assay used to determine the IC50 value of this compound.

Caption: Workflow for FRET-based IC50 determination of this compound.

Logical Relationship in Mixed-Type Inhibition

This diagram illustrates the binding possibilities in a mixed-type inhibition model, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Caption: Binding equilibria in the mixed-inhibition of 3CLpro by this compound.

References

- 1. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Characterization of 3C-like Protease Inhibitors: A Technical Overview

Disclaimer: Information regarding a specific inhibitor designated "3CPLpro-IN-2" was not publicly available at the time of this report. The following technical guide provides a representative overview of the in vitro characterization of 3C-like protease (3CLpro) inhibitors for coronaviruses, based on data from well-documented compounds such as GC376 and other potent inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an enzyme essential for the replication of coronaviruses, including SARS-CoV-2.[1][2] It processes viral polyproteins into functional proteins, making it a prime target for antiviral drug development.[2][3][4] A class of drugs known as 3CLpro inhibitors has been developed to block this enzyme's activity, thereby inhibiting viral replication. This guide details the common in vitro methods used to characterize the antiviral activity of these inhibitors.

Quantitative Data on Antiviral Activity

The potency of 3CLpro inhibitors is typically quantified using two key metrics: the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).

-

IC50: Represents the concentration of an inhibitor required to reduce the activity of the isolated 3CLpro enzyme by 50%.

-

EC50: Represents the concentration of an inhibitor required to reduce a specific viral effect (e.g., replication) by 50% in a cell-based assay.

Below are summary tables of IC50 and EC50 values for representative 3CLpro inhibitors against various coronaviruses.

Table 1: Inhibitory Activity (IC50) against 3CLpro Enzyme

| Compound | Virus Target | IC50 (µM) | Assay Type | Reference |

| Compound 6e | SARS-CoV-2 3CLpro | 0.17 | FRET Assay | |

| GC376 | SARS-CoV-2 3CLpro | 0.62 | FRET Assay | |

| PMPT | SARS-CoV-2 3CLpro | 19 ± 3 | Enzyme Activity Assay | |

| CPSQPA | SARS-CoV-2 3CLpro | 38 ± 3 | Enzyme Activity Assay | |

| Peptide aldehyde 25 | MERS-CoV 3CLpro | 1.7 ± 0.3 | Not Specified |

Table 2: Antiviral Activity (EC50) in Cell-Based Assays

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Compound 6e | SARS-CoV-2 | Vero E6 | 0.15 | |

| Compound 6j | MERS-CoV | Not Specified | 0.04 | |

| GC376 | MERS-CoV | Not Specified | ~1 | |

| Compound 11j | SARS-CoV-2 | Vero E6 | 0.18 | |

| Peptide aldehyde 25 | MERS-CoV | Not Specified | 0.6 ± 0.0 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds.

1. Förster Resonance Energy Transfer (FRET)-Based Enzyme Assay

This assay is commonly used to determine the IC50 value of a 3CLpro inhibitor.

-

Principle: A fluorescently labeled peptide substrate that mimics the 3CLpro cleavage site is used. In its intact form, a quencher molecule in close proximity to a fluorophore suppresses fluorescence. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Protocol:

-

Purified recombinant 3CLpro enzyme is incubated with varying concentrations of the inhibitor compound in an appropriate buffer (e.g., containing DTT, NaCl, and EDTA).

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated from the increase in fluorescence.

-

The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit viral replication in cultured cells, providing the EC50 value.

-

Principle: Host cells susceptible to the target coronavirus (e.g., Vero E6, Huh-7) are infected with the virus in the presence of varying concentrations of the inhibitor. The extent of viral replication is then quantified.

-

Protocol:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are treated with a serial dilution of the inhibitor compound.

-

The cells are then infected with the target coronavirus at a specific multiplicity of infection (MOI).

-

After an incubation period, the viral load or a marker of viral replication is quantified. This can be done through various methods, such as:

-

Plaque Assay: To determine the number of infectious virus particles (plaque-forming units, PFU).

-

RT-qPCR: To quantify viral RNA levels.

-

Reporter Virus: Using a recombinant virus that expresses a reporter gene (e.g., luciferase, fluorescent protein) upon replication.

-

-

The EC50 value is calculated by plotting the viral replication level against the inhibitor concentration.

-

Visualizations

Diagram 1: Experimental Workflow for 3CLpro Inhibitor Characterization

Workflow for determining IC50 and EC50 of 3CLpro inhibitors.

Diagram 2: Mechanism of 3CLpro Inhibition and Viral Replication

Inhibition of viral polyprotein cleavage by a 3CLpro inhibitor.

References

- 1. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential of coronavirus 3C-like protease inhibitors for the development of new anti-SARS-CoV-2 drugs: Insights from structures of protease and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 3CPLro-IN-2 in Research Buffers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and generalized protocols for assessing the solubility and stability of the SARS-CoV-2 3CLpro inhibitor, 3CPLro-IN-2. The quantitative data presented herein is hypothetical and for illustrative purposes only , as specific experimental data for this compound is not publicly available at the time of this writing. Researchers should determine these parameters experimentally for their specific lots of the compound and buffer systems.

The success of in vitro and in vivo studies involving small molecule inhibitors like this compound is critically dependent on their solubility and stability in the experimental buffers used. Poor solubility can lead to inaccurate concentration measurements and an underestimation of a compound's potency, while instability can result in a loss of active compound over the course of an experiment, yielding unreliable data. This guide outlines best practices and standardized protocols for evaluating the solubility and stability of this compound to ensure the generation of robust and reproducible results.

Data Presentation: Illustrative Solubility and Stability Data

The following tables present hypothetical data for the solubility and stability of this compound in common research buffers. These tables are intended to serve as a template for the presentation of actual experimental findings.

Table 1: Illustrative Kinetic Solubility of this compound in Common Research Buffers

| Buffer System | pH | Temperature (°C) | Maximum Kinetic Solubility (µM) | Method |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 75 | Turbidimetric |

| Tris-HCl | 7.5 | 25 | 90 | Turbidimetric |

| Tris-HCl | 8.0 | 25 | 110 | Turbidimetric |

| HEPES | 7.2 | 25 | 85 | Light Scattering |

| MES | 6.0 | 25 | 40 | Light Scattering |

| DMEM + 10% FBS | 7.4 | 37 | 50 | HPLC-UV |

Table 2: Illustrative Stability of this compound (50 µM) in PBS (pH 7.4) at Different Temperatures

| Incubation Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |

| 0 | 100.0 | 100.0 | 100.0 |

| 1 | 99.8 | 98.5 | 95.2 |

| 4 | 99.5 | 96.1 | 88.7 |

| 8 | 99.1 | 92.3 | 79.4 |

| 24 | 97.2 | 85.6 | 60.1 |

| 48 | 95.0 | 75.8 | 45.3 |

Experimental Protocols

Detailed methodologies for determining the kinetic solubility and chemical stability of this compound are provided below.

Protocol 1: Determination of Kinetic Solubility by Turbidimetric Measurement

This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in an aqueous buffer.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Dilution in Aqueous Buffer: In a clear 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired pre-warmed aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 1 to 2 hours with gentle shaking to allow for equilibration.

-

Turbidity Measurement: Use a plate reader to measure the absorbance (optical density) at a wavelength where the compound does not absorb (e.g., 650 nm) to quantify precipitation.

-

Determination of Kinetic Solubility: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Assessment of Chemical Stability by HPLC

This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific buffer over time.

-

Preparation of Test Solution: Prepare a solution of this compound in the desired buffer (e.g., PBS, pH 7.4) at a concentration below its determined kinetic solubility (e.g., 50 µM).

-

Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution. Quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.

-

Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 4°C, 25°C, or 37°C).

-

Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw aliquots of the incubated solution and process them as described in step 2.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection at a wavelength where this compound has maximum absorbance. The peak area of this compound relative to the internal standard is used to determine its concentration.

-

Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the T=0 sample. This data can be used to determine the half-life (t½) of the compound under the tested conditions.

Visualization of Pathways and Workflows

The following diagrams illustrate the general mechanism of action for a 3CLpro inhibitor and a typical workflow for assessing the solubility and stability of a small molecule like this compound.

Caption: Mechanism of SARS-CoV-2 replication inhibition by this compound.

A Technical Guide to the Preliminary Cytotoxicity Assessment of Novel Compounds: A Case Study Approach with 3CPLro-IN-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data on the specific preliminary cytotoxicity of 3CPLro-IN-2 is limited. This document therefore serves as an in-depth technical guide outlining the standardized methodologies and frameworks that would be employed for such an assessment, using this compound as a hypothetical subject.

Introduction

This compound has been identified as a potent, orally active inhibitor of the SARS-CoV-2 3CL protease (3CLpro), an enzyme critical for viral replication.[1] While its antiviral properties are of significant interest, a comprehensive toxicological profile is paramount before it can be considered for further therapeutic development. A crucial initial step in this process is the preliminary in vitro cytotoxicity assessment. This guide details the core principles, experimental protocols, and data interpretation frameworks for evaluating the cytotoxic potential of novel compounds like this compound across various cell lines.

The primary objective of a preliminary cytotoxicity screen is to determine the concentration at which a compound elicits a toxic response in cells, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50). This is achieved by employing a battery of cell-based assays that measure different indicators of cellular health and viability, such as metabolic activity, membrane integrity, and intracellular ATP levels.

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from cytotoxicity assays are typically summarized to facilitate comparison across different cell lines, time points, and assay methods. The following tables represent a hypothetical data summary for a preliminary cytotoxicity screen of this compound.

Table 1: Cell Viability as a Percentage of Untreated Control (24-hour exposure)

| Concentration (µM) | A549 (Lung Carcinoma) | Huh7 (Hepatocellular Carcinoma) | HEK293 (Embryonic Kidney) |

| 0.1 | 98.7 ± 4.2% | 99.1 ± 3.8% | 100.5 ± 4.5% |

| 1 | 95.3 ± 5.1% | 97.2 ± 4.0% | 98.9 ± 3.9% |

| 10 | 82.1 ± 6.5% | 88.4 ± 5.3% | 92.1 ± 4.8% |

| 50 | 51.2 ± 7.2% | 65.7 ± 6.1% | 75.3 ± 5.5% |

| 100 | 23.4 ± 5.8% | 40.1 ± 6.8% | 55.6 ± 6.2% |

| 250 | 5.6 ± 2.1% | 15.8 ± 4.3% | 28.9 ± 4.9% |

Data represents mean ± standard deviation from three independent experiments.

Table 2: Calculated IC50 Values for this compound Across Various Assays (48-hour exposure)

| Cell Line | Cancer Type | MTT Assay IC50 (µM) | LDH Release Assay EC50 (µM) | ATP Content Assay IC50 (µM) |

| A549 | Lung Carcinoma | 45.8 | 55.2 | 42.1 |

| Huh7 | Hepatocellular Carcinoma | 88.2 | > 100 | 85.7 |

| HEK293 | Non-tumor Embryonic Kidney | 95.3 | > 100 | 92.5 |

| Vero E6 | Kidney Epithelial | > 250 | > 250 | > 250 |

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%) for the LDH assay represents the concentration inducing 50% of the maximal LDH release.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to a reliable cytotoxicity assessment. The following sections describe standard protocols for commonly used cytotoxicity assays.

Cell Culture and Maintenance

-

Cell Lines: A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues, as well as cell lines relevant to the compound's intended use. For a compound targeting a viral protease, a cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2) is also relevant.

-

Human Lung Carcinoma (A549): Maintained in F-12K Medium.

-

Human Hepatocellular Carcinoma (Huh7): Maintained in Dulbecco's Modified Eagle Medium (DMEM).

-

Human Embryonic Kidney (HEK293): Maintained in Eagle's Minimum Essential Medium (EMEM).

-

African Green Monkey Kidney (Vero E6): Maintained in DMEM.

-

-

Culture Conditions: All media are supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3][4]

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 250 µM) and a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.

-

Procedure:

-

Plate and treat cells with this compound as described for the MTT assay. Include three key controls:

-

Vehicle Control: Spontaneous LDH release.

-

Lysis Control: Maximum LDH release (cells treated with a lysis buffer).

-

Medium Blank: Background LDH in the culture medium.

-

-

After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer a 50 µL aliquot of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

-

ATP-Based Cell Viability Assay

The quantification of ATP is a highly sensitive method for determining the number of viable cells, as ATP is a key indicator of metabolically active cells. When cells die, they rapidly lose the ability to synthesize ATP.

-

Procedure:

-

Plate and treat cells with this compound in an opaque-walled 96-well plate suitable for luminescence measurements.

-

After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of an ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Viability is determined by comparing the luminescent signal from treated cells to that of untreated control cells.

-

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for cytotoxicity assessment and a potential signaling pathway that could be investigated following initial screening.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Caption: Hypothetical extrinsic apoptosis signaling pathway.

References

The Oral Bioavailability Potential of 3CPLro-IN-2: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3CPLro-IN-2, also identified in scientific literature as compound C1, has emerged as a promising non-peptidomimetic and non-covalent inhibitor of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro).[1][2] The 3CLpro enzyme is critical for viral replication, making it a prime target for antiviral therapeutics against COVID-19. While characterized as a potent inhibitor, a comprehensive understanding of its oral bioavailability is paramount for its development as a viable therapeutic agent. This technical guide synthesizes the currently available data on the factors influencing the oral bioavailability of this compound, focusing on its metabolic stability as detailed in the foundational research.

It is important to note that as of the latest available scientific literature, specific in vivo pharmacokinetic parameters such as absolute oral bioavailability (F%), maximum plasma concentration (Cmax), and time to Cmax (Tmax) for this compound have not been published. The assertion of its potential as an orally administered agent is currently based on strong in vitro metabolic stability data.[1][2]

Quantitative Data on Metabolic Stability

The in vitro metabolic stability of this compound was assessed in key biological matrices to predict its potential fate after oral administration. The following table summarizes the findings from the study by Zhang JW, et al. (2022).

| Biological Matrix | Incubation Time (min) | Remaining Compound (%) |

| Simulated Gastric Fluid (SGF) | 120 | > 99 |

| Simulated Intestinal Fluid (SIF) | 120 | > 99 |

| Human Plasma | 120 | > 99 |

| Human Liver Microsomes (HLM) | 60 | 90.3 |

Experimental Protocols

The following methodologies were employed to determine the in vitro metabolic stability of this compound.

Stability in Simulated Gastric and Intestinal Fluids

-

Preparation of Solutions: A stock solution of this compound (10 mM) was prepared in DMSO. Working solutions (100 μM) were made by diluting the stock solution with a 1:1 mixture of acetonitrile and water. Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) were prepared according to standard protocols.

-

Incubation: this compound was added to both SGF and SIF to a final concentration of 1 μM.

-

Sampling and Analysis: The mixtures were incubated at 37°C. Aliquots were taken at 0 and 120 minutes. The reaction was quenched by adding ice-cold acetonitrile. The samples were then centrifuged at 12,000 rpm for 10 minutes.

-

Quantification: The supernatant was analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the remaining this compound.

Stability in Human Plasma

-

Incubation: this compound was added to human plasma to a final concentration of 1 μM.

-

Sampling and Analysis: The mixture was incubated at 37°C, and aliquots were withdrawn at 0 and 120 minutes. The reaction was stopped with ice-cold acetonitrile, and the samples were centrifuged.

-

Quantification: The amount of remaining this compound in the supernatant was quantified by LC-MS/MS.

Stability in Human Liver Microsomes (HLM)

-

Reaction Mixture: The incubation mixture contained this compound (1 μM), Human Liver Microsomes (0.5 mg/mL), and an NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (100 mM, pH 7.4).

-

Incubation: The mixture was pre-incubated at 37°C for 5 minutes before the reaction was initiated by the addition of the NADPH-generating system. The final incubation volume was 200 μL.

-

Sampling and Analysis: Aliquots were collected at 0, 15, 30, 45, and 60 minutes. The reaction was terminated by adding ice-cold acetonitrile. Samples were then centrifuged.

-

Quantification: The supernatant was analyzed by LC-MS/MS to measure the concentration of the parent compound.

Visualizing Experimental Workflows and Conceptual Pathways

In Vitro Metabolic Stability Assessment Workflow

The following diagram illustrates the general workflow for assessing the in vitro metabolic stability of a compound like this compound.

References

Methodological & Application

Application Notes and Protocols for a 3CLpro Inhibitor in a Cell-Based SARS-CoV-2 Replication Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on a complex interplay of viral and host factors for its replication. A critical enzyme in the viral life cycle is the 3C-like protease (3CLpro), also known as the main protease (Mpro). 3CLpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are essential for forming the viral replication and transcription complex.[1][2][3] The indispensable role of 3CLpro in viral replication and its high conservation among coronaviruses make it a prime target for the development of antiviral therapeutics.[1][4] This document provides detailed application notes and protocols for the use of a representative 3CLpro inhibitor, herein referred to as "[3CLpro Inhibitor]," in cell-based SARS-CoV-2 replication assays.

Mechanism of Action of 3CLpro Inhibitors

3CLpro inhibitors are designed to bind to the active site of the 3CLpro enzyme, thereby preventing the cleavage of the viral polyproteins. This inhibition blocks the generation of mature nsps, ultimately halting viral replication. The active site of 3CLpro features a catalytic dyad composed of a cysteine and a histidine residue. Many 3CLpro inhibitors are peptidomimetic compounds that form a covalent or non-covalent bond with the catalytic cysteine, rendering the enzyme inactive. By disrupting this essential proteolytic step, [3CLpro Inhibitor] can effectively suppress the propagation of SARS-CoV-2 in infected cells.

Caption: Mechanism of 3CLpro inhibition in the SARS-CoV-2 replication cycle.

Quantitative Data of Representative 3CLpro Inhibitors

The antiviral activity of 3CLpro inhibitors is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral replication in a cell-based assay. The cytotoxicity of the compound is determined by the 50% cytotoxic concentration (CC50). A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

| Inhibitor | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| GC376 | Vero E6 | CPE | 0.15 - 0.9 | >100 | >111 - >667 | |

| Boceprevir | HEK293T | Split-GFP Reporter | 5.2 | >50 | >9.6 | |

| Compound 4c | Vero E6 | Live Virus | 0.85 | >100 | >117 | |

| Compound 15c | Vero E6 | Live Virus | 0.70 | >100 | >142 | |

| Manidipine-2HCl | Vero E6 | Plaque Reduction | 14.5 | >100 | >6.9 |

Experimental Protocols

Two common cell-based assays for evaluating the efficacy of 3CLpro inhibitors against SARS-CoV-2 are the Cytopathic Effect (CPE) Assay and the Luciferase Reporter Assay.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Materials:

-

Vero E6 cells (or other susceptible cell lines like Huh-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

SARS-CoV-2 viral stock (e.g., USA-WA1/2020 strain)

-

[3CLpro Inhibitor] stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of [3CLpro Inhibitor] in DMEM. The final DMSO concentration should be kept below 0.5%.

-

Compound Addition: Remove the culture medium from the cells and add 100 µL of the diluted [3CLpro Inhibitor] to the respective wells. Include wells with vehicle control (DMSO) and no-cell controls.

-

Infection: In a biosafety level 3 (BSL-3) facility, infect the cells by adding 10 µL of SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. For cytotoxicity assessment (CC50), add medium instead of the virus to a parallel plate.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Cell Viability Measurement: After incubation, add a cell viability reagent such as CellTiter-Glo® to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the virus control (0% inhibition) and mock-infected control (100% inhibition) wells.

-

Calculate the EC50 value by plotting the percentage of inhibition against the log concentration of the [3CLpro Inhibitor] and fitting the data to a dose-response curve.

-

Calculate the CC50 value from the parallel plate without virus infection.

-

Protocol 2: Luciferase Reporter Assay

This assay utilizes a reporter system, often a replicon or a cell line expressing a protease-activated luciferase, to measure viral replication.

Caption: Workflow for the Luciferase Reporter Assay for 3CLpro activity.

Materials:

-

HEK293T cells (or other suitable cell lines)

-

Opti-MEM or other transfection-grade medium

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Expression plasmid for SARS-CoV-2 3CLpro

-

Reporter plasmid containing a luciferase gene with a 3CLpro cleavage site (e.g., a fusion protein where luciferase activity is restored upon cleavage)

-

[3CLpro Inhibitor] stock solution (in DMSO)

-

96-well cell culture plates

-

Dual-luciferase reporter assay system (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the 3CLpro expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Addition: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of [3CLpro Inhibitor].

-

Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla (for normalization) luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition relative to the vehicle control (DMSO).

-

Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of the [3CLpro Inhibitor] and fitting the data to a dose-response curve.

-

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the efficacy of 3CLpro inhibitors, such as [3CLpro Inhibitor], against SARS-CoV-2 in a cell-based setting. The cytopathic effect and luciferase reporter assays are robust and reliable methods for determining the antiviral activity of test compounds. Careful execution of these protocols will yield valuable data for the identification and characterization of novel antiviral agents targeting the essential 3CLpro of SARS-CoV-2.

References

- 1. tandfonline.com [tandfonline.com]

- 2. berstructuralbioportal.org [berstructuralbioportal.org]

- 3. Frontiers | Inhibition of SARS-CoV-2 3CL Mpro by Natural and Synthetic Inhibitors: Potential Implication for Vaccine Production Against COVID-19 [frontiersin.org]

- 4. Oxidative stress transforms 3CLpro into an insoluble and more active form to promote SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Throughput Screening of 3CPLro-IN-2, a SARS-CoV-2 3CLpro Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for testing the inhibitor 3CPLro-IN-2 against the SARS-CoV-2 3C-like protease (3CLpro) in a high-throughput screening (HTS) format. The 3-chymotrypsin-like cysteine protease (3CLpro) is a viral enzyme essential for processing polyproteins translated from viral RNA, making it a prime target for antiviral drug development.[1] This protocol outlines a robust and reliable fluorescence resonance energy transfer (FRET)-based assay suitable for rapid screening of potential 3CLpro inhibitors.

Introduction

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. The viral main protease, 3CLpro, plays a critical role in the viral life cycle by cleaving the viral polyprotein at multiple sites.[1] Inhibition of this protease effectively halts viral replication. This compound has been identified as a potent, orally active inhibitor of SARS-CoV-2 3CLpro with an IC50 of 1.55 µM and a Ki of 6.09 µM. High-throughput screening assays are essential for the rapid identification and characterization of such inhibitors. FRET-based assays are a common and effective method for HTS of protease inhibitors, offering high sensitivity and a straightforward workflow.[2][3] This application note provides a comprehensive protocol for utilizing a FRET-based assay to evaluate the inhibitory activity of this compound against SARS-CoV-2 3CLpro.

Signaling Pathway and Inhibition

The SARS-CoV-2 3CLpro is a cysteine protease that processes the viral polyprotein, which is translated from the viral RNA genome. This proteolytic activity is crucial for the release of functional viral proteins necessary for viral replication and assembly. This compound acts as an inhibitor of this process, binding to the protease and preventing the cleavage of the polyprotein, thereby disrupting the viral life cycle.

Experimental Workflow

The high-throughput screening process involves several key steps, from compound preparation to data analysis. The workflow is designed to be efficient and scalable for screening large numbers of compounds.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| SARS-CoV-2 3CLpro | Vendor Specific | Vendor Specific | -80°C |

| This compound | MedChemExpress | HY-145623 | -20°C |

| FRET Substrate | AnaSpec | AS-65211 | -20°C |

| Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3) | MilliporeSigma | Various | Room Temperature |

| DMSO, ACS Grade | Fisher Scientific | D128-500 | Room Temperature |

| 384-well Black, Flat-Bottom Plates | Corning | 3573 | Room Temperature |

Experimental Protocol

1. Reagent Preparation

-

Assay Buffer: Prepare a solution of 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA. Filter sterilize and store at room temperature.

-

3CLpro Enzyme Stock: Reconstitute lyophilized SARS-CoV-2 3CLpro in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, thaw an aliquot and dilute to the final working concentration in assay buffer.

-

FRET Substrate Stock: Dissolve the FRET substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.

-

This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

2. Assay Procedure

This protocol is optimized for a 384-well plate format.

-

Compound Plating:

-

Prepare a serial dilution of this compound in DMSO in a separate plate. A common starting concentration for the dilution series is 100 µM.

-

Transfer a small volume (e.g., 0.5 µL) of the diluted this compound and control solutions (DMSO for negative control, a known inhibitor for positive control) to the 384-well assay plate.

-

-

Enzyme Addition:

-

Prepare a working solution of 3CLpro in assay buffer. A typical final concentration in the assay is 15-20 nM.

-

Dispense the 3CLpro solution into each well of the assay plate containing the compounds.

-

-

Pre-incubation:

-

Centrifuge the plate briefly to ensure all components are mixed.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Measurement:

-

Prepare a working solution of the FRET substrate in assay buffer. A typical final concentration is 25-30 µM.

-

Add the FRET substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a microplate reader and begin kinetic measurements of fluorescence intensity. A common excitation wavelength is 320-340 nm and emission is 425-490 nm. Read the plate every minute for 30-60 minutes.

-

3. Data Analysis

-

Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Percentage Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_dmso - V_blank)) Where:

-

V_inhibitor is the reaction rate in the presence of the inhibitor.

-

V_dmso is the reaction rate of the negative control (DMSO).

-

V_blank is the background fluorescence (no enzyme).

-

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Summary of Assay Parameters

| Parameter | Recommended Value |

| Plate Format | 384-well, black, flat-bottom |

| Final Assay Volume | 20 - 50 µL |

| 3CLpro Concentration | 15 - 20 nM |

| FRET Substrate Concentration | 25 - 30 µM |

| This compound Concentration Range | 0.1 µM to 100 µM (example) |

| Pre-incubation Time | 15 minutes |

| Reaction Time | 30 - 60 minutes |

| Temperature | Room Temperature (23-25°C) |

| Excitation Wavelength | 320 - 340 nm |

| Emission Wavelength | 425 - 490 nm |

Conclusion

This application note provides a detailed, step-by-step protocol for the high-throughput screening of the 3CLpro inhibitor, this compound, using a FRET-based assay. The outlined methodology is robust, reliable, and suitable for the rapid evaluation of compound potency, facilitating the drug discovery process for novel antiviral agents targeting SARS-CoV-2. Researchers can adapt this protocol for screening other potential 3CLpro inhibitors.

References

- 1. High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis precipitated by the emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A key target for the development of such drugs is the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the viral life cycle, as it cleaves the viral polyproteins into functional non-structural proteins required for viral replication.[1][2][3] Inhibition of 3CLpro represents a promising strategy to disrupt viral propagation. 3CPLro-IN-2 (also referred to as compound C1) has been identified as a potent, non-covalent, and non-peptidomimetic inhibitor of SARS-CoV-2 3CLpro.[1][2] This document provides detailed application notes and protocols for the use of this compound in studying coronavirus protease function.

Mechanism of Action

This compound is a 9,10-dihydrophenanthrene derivative that acts as an inhibitor of the SARS-CoV-2 3CLpro. Enzyme kinetics studies have revealed that this compound inhibits the protease in a mixed-inhibition manner. Molecular docking simulations suggest that it binds to the dimer interface and the substrate-binding pocket of the 3CLpro.

Data Presentation

The inhibitory activity and kinetic parameters of this compound against SARS-CoV-2 3CLpro are summarized in the table below.

| Compound | Target Protease | IC50 (μM) | Ki (μM) | Inhibition Type |

| This compound (C1) | SARS-CoV-2 3CLpro | 1.55 ± 0.21 | 6.09 | Mixed |

Data sourced from Zhang JW, et al. Eur J Med Chem. 2022.

Experimental Protocols

In Vitro SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol describes the determination of the in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro using a Fluorescence Resonance Energy Transfer (FRET) assay.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) in all wells.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).

-

Add recombinant SARS-CoV-2 3CLpro to each well (except the negative control) to a final concentration of approximately 15-20 nM.

-

Incubate the plate at room temperature (25°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of 10-25 µM.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically for 15-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

The rate of substrate cleavage is proportional to the increase in fluorescence. Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based SARS-CoV-2 Replication Assay (Generalized Protocol)

This protocol provides a general framework for evaluating the antiviral activity of this compound in a cell-based assay. Specific cell lines (e.g., Vero E6, Calu-3) and viral strains may be used.

Materials:

-

Vero E6 or other susceptible cell lines

-

SARS-CoV-2 viral stock

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plates

-

Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

-

Seed Vero E6 cells in a 96-well plate and incubate overnight to form a monolayer.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells with the diluted this compound for a designated period (e.g., 1-2 hours) before infection.

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the viral inoculum and add fresh medium containing the respective concentrations of this compound.

-

Incubate the plates for 48-72 hours.

-

Assess the antiviral activity by quantifying the viral yield in the supernatant using methods such as quantitative real-time PCR (qRT-PCR) or a plaque assay.

-

In a parallel plate without virus, assess the cytotoxicity of this compound using a cell viability assay to determine the 50% cytotoxic concentration (CC50).

-

Calculate the 50% effective concentration (EC50) from the viral inhibition data and determine the selectivity index (SI = CC50/EC50).

In Vivo Efficacy Study in a Mouse Model (Generalized Protocol)

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a mouse model of SARS-CoV-2 infection (e.g., K18-hACE2 transgenic mice).

Materials:

-

K18-hACE2 transgenic mice

-

SARS-CoV-2 viral stock

-

This compound formulated for in vivo administration (e.g., oral gavage)

-

Vehicle control

-

Animal Biosafety Level 3 (ABSL-3) facility and procedures

Procedure:

-

Acclimate K18-hACE2 mice to the ABSL-3 facility.

-

Infect the mice intranasally with a lethal dose of SARS-CoV-2.

-

Initiate treatment with this compound at a predetermined dose and schedule (e.g., once or twice daily via oral gavage), starting at a specified time point post-infection (e.g., 4 hours or 1 day). A control group should receive the vehicle only.

-

Monitor the mice daily for clinical signs of disease, including weight loss and mortality, for a period of 14-21 days.

-

At specific time points post-infection, a subset of mice from each group may be euthanized to collect tissues (e.g., lungs, brain) for virological and pathological analysis.

-

Quantify the viral load in the collected tissues using qRT-PCR or plaque assays.

-

Perform histopathological examination of the tissues to assess tissue damage and inflammation.

-

Evaluate the efficacy of this compound based on the improvement in survival rates, reduction in clinical signs, and decreased viral titers and tissue pathology compared to the vehicle-treated group.

Visualizations

Caption: Role of 3CLpro in the coronavirus replication cycle and its inhibition by this compound.

Caption: Workflow for the in vitro 3CLpro FRET-based inhibition assay.

Caption: Generalized workflow for in vivo efficacy evaluation of this compound.

References

- 1. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Generation and Characterization of a 3CPLro-IN-2 Resistant SARS-CoV-2 Strain

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the viral life cycle.[1][2][3] It cleaves the viral polyproteins at multiple sites to produce functional non-structural proteins essential for viral replication.[4] Due to its vital role and high conservation among coronaviruses, 3CLpro is a prime target for antiviral drug development.[2] Inhibitors like 3CPLro-IN-2 are designed to block the active site of this enzyme, thereby halting viral replication.

However, a significant concern with antiviral monotherapies is the potential for the virus to develop resistance through mutations. Studying the mechanisms of resistance is crucial for understanding the long-term efficacy of protease inhibitors and for designing next-generation drugs that can overcome these mutations. This document provides detailed protocols for the in vitro generation of a SARS-CoV-2 strain resistant to the 3CLpro inhibitor, this compound, and for the subsequent genotypic and phenotypic characterization of the resistant virus. The methodologies described are based on established principles for generating resistance to other 3CLpro inhibitors, such as nirmatrelvir.

Key Experimental Workflow

The overall process involves serially passaging the virus in the presence of the inhibitor, identifying resistance-conferring mutations, and confirming the resistance phenotype.

References

- 1. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Structural Biology Studies of SARS-CoV-2 3CLpro with 3CPLro-IN-2

For Researchers, Scientists, and Drug Development Professionals